5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)quinazolin-2-amine
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Overview
Description
5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)quinazolin-2-amine is an organic compound that features a quinazoline core substituted with a boronate ester group
Mechanism of Action
As for the pharmacokinetics, the ADME properties (Absorption, Distribution, Metabolism, and Excretion) of a compound depend on its chemical structure and properties such as solubility, stability, and size. These properties can influence how the compound is absorbed in the body, how it is distributed to different tissues, how it is metabolized or broken down, and how it is excreted .
The action environment of a compound refers to the conditions under which the compound exerts its effects. This can include factors such as pH, temperature, presence of other molecules or ions, and the specific cellular or tissue environment .
Biochemical Analysis
Biochemical Properties
5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)quinazolin-2-amine plays a significant role in biochemical reactions, particularly in the context of borylation reactions. This compound interacts with various enzymes and proteins, facilitating the formation of boron-containing compounds. For instance, it can participate in the borylation of alkylbenzenes in the presence of a palladium catalyst, forming pinacol benzyl boronate . Additionally, it is involved in hydroboration reactions with alkyl or aryl alkynes and alkenes, catalyzed by transition metals . These interactions highlight the compound’s versatility and importance in synthetic organic chemistry.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the expression of genes involved in metabolic pathways, thereby altering cellular metabolism . Furthermore, its impact on cell signaling pathways can lead to changes in cell proliferation and differentiation, making it a valuable tool in cellular biology research.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the context of the reaction. The compound’s boron moiety allows it to form stable complexes with various biomolecules, thereby influencing their activity . Additionally, it can induce changes in gene expression by interacting with transcription factors and other regulatory proteins, further elucidating its role in cellular processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions, but prolonged exposure to certain environments can lead to its degradation . These temporal effects are essential considerations for researchers using this compound in in vitro or in vivo studies.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhancing metabolic pathways or modulating gene expression. At higher doses, it can cause toxic or adverse effects, including cellular damage and disruption of normal physiological processes . Understanding these dosage effects is crucial for determining the compound’s therapeutic potential and safety profile.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. It can influence metabolic flux and alter metabolite levels, thereby affecting overall cellular metabolism . The compound’s interactions with enzymes such as those involved in borylation and hydroboration reactions further underscore its significance in metabolic processes.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments . Understanding these transport mechanisms is essential for elucidating the compound’s overall biological activity and potential therapeutic applications.
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles within the cell, affecting its activity and function . For instance, localization to the nucleus may enhance its role in gene expression modulation, while distribution to the cytoplasm could influence metabolic processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)quinazolin-2-amine typically involves the borylation of a quinazoline derivative. One common method is the palladium-catalyzed borylation of 2-aminoquinazoline with bis(pinacolato)diboron. The reaction is carried out in the presence of a base, such as potassium carbonate, and a palladium catalyst, such as Pd(dppf)Cl2, in a solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)quinazolin-2-amine can undergo various chemical reactions, including:
Oxidation: The boronate ester group can be oxidized to form boronic acids.
Reduction: The quinazoline core can be reduced under specific conditions.
Substitution: The boronate ester group can participate in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or sodium perborate in aqueous or organic solvents.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Aryl halides in the presence of a palladium catalyst and a base like potassium carbonate in a solvent such as DMF.
Major Products
Oxidation: Boronic acids.
Reduction: Reduced quinazoline derivatives.
Substitution: Aryl-substituted quinazoline derivatives.
Scientific Research Applications
5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)quinazolin-2-amine has several applications in scientific research:
Biology: Potential use in the development of biologically active molecules and as a probe in biochemical studies.
Industry: Utilized in the production of advanced materials and polymers with specific properties.
Comparison with Similar Compounds
Similar Compounds
4,4,5,5-Tetramethyl-1,3,2-dioxaborolane: A simpler boronate ester used in similar coupling reactions.
Bis(pinacolato)diboron: Another boron-containing compound used in borylation reactions.
2-Methoxypyridine-5-boronic acid pinacol ester: A boronic ester used in organic synthesis.
Uniqueness
5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)quinazolin-2-amine is unique due to its quinazoline core, which imparts specific electronic and steric properties. This makes it particularly useful in the synthesis of complex molecules and in applications where both the boronate ester and quinazoline functionalities are advantageous .
Properties
IUPAC Name |
5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinazolin-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18BN3O2/c1-13(2)14(3,4)20-15(19-13)10-6-5-7-11-9(10)8-17-12(16)18-11/h5-8H,1-4H3,(H2,16,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CFGZCPQFPCEJNM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C3C=NC(=NC3=CC=C2)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18BN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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